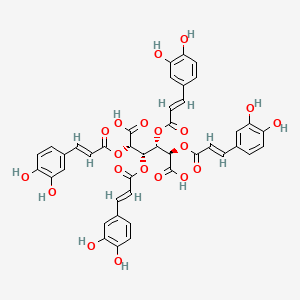
(2R,3S,4S,5S)-2,3,4,5-Tetrakis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3S,4S,5S)-2,3,4,5-Tetrakis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)hexanedioic acid is a useful research compound. Its molecular formula is C42H34O20 and its molecular weight is 858.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2R,3S,4S,5S)-2,3,4,5-Tetrakis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)hexanedioic acid, also known as 2,3,4,5-Tetracaffeoyl-D-Glucaric acid (CAS No. 1419478-52-6), is a polyphenolic compound derived from natural sources. Its complex structure consists of multiple caffeoyl groups linked to a glucaric acid backbone. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C42H34O20, with a molecular weight of 858.71 g/mol. The structure features multiple hydroxyl groups and conjugated double bonds that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1419478-52-6 |
| Molecular Formula | C42H34O20 |
| Molecular Weight | 858.71 g/mol |
| Purity | Not specified |
| Storage Conditions | Sealed in dry conditions at -20°C |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals. In vitro studies have shown that this compound can reduce oxidative stress in cellular models by lowering reactive oxygen species (ROS) levels.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
Anticancer Properties
Preliminary studies have reported that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Case Studies
-
Antioxidant Activity Assessment
- Objective: To evaluate the antioxidant capacity using DPPH radical scavenging assay.
- Method: Different concentrations of the compound were tested against DPPH radicals.
- Results: The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Mechanism Study
- Objective: To investigate the effects on cytokine production in LPS-stimulated macrophages.
- Method: Macrophages were treated with varying concentrations of the compound before LPS stimulation.
- Results: Significant reductions in TNF-α and IL-6 levels were observed at concentrations above 10 µM.
-
Anticancer Efficacy Evaluation
- Objective: To assess the cytotoxic effects on HeLa and MCF-7 cells.
- Method: MTT assay was employed to measure cell viability post-treatment.
- Results: A notable decrease in cell viability was recorded at concentrations exceeding 50 µM after 48 hours of exposure.
Properties
Molecular Formula |
C42H34O20 |
|---|---|
Molecular Weight |
858.7 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid |
InChI |
InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)59-37(39(41(55)56)61-35(53)15-7-23-3-11-27(45)31(49)19-23)38(60-34(52)14-6-22-2-10-26(44)30(48)18-22)40(42(57)58)62-36(54)16-8-24-4-12-28(46)32(50)20-24/h1-20,37-40,43-50H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t37-,38-,39-,40+/m0/s1 |
InChI Key |
AKBQIUPJJGKPLY-SPNGMBEUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)[C@H](OC(=O)/C=C/C3=CC(=C(C=C3)O)O)[C@H](OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















